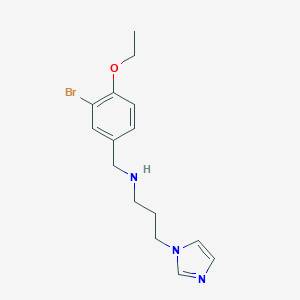

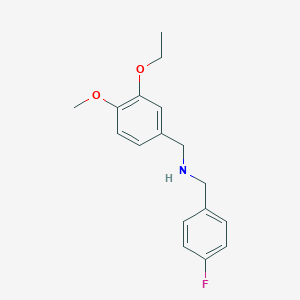

![molecular formula C19H22FNO2 B268153 N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine, also known as F-18 fluciclovine, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic amino acid analogue that is used to detect prostate cancer recurrence.

Mechanism of Action

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine is taken up by cells that express the amino acid transporter system, which is upregulated in cancer cells. Once taken up by the cells, N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine is incorporated into protein synthesis pathways, which allows for the detection of cancer cells using PET imaging.

Biochemical and Physiological Effects:

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine is rapidly metabolized and cleared from the body, with a half-life of approximately 110 minutes. It has been shown to be well-tolerated in patients, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

The main advantage of N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine is its high sensitivity and specificity in detecting prostate cancer recurrence. It is also relatively easy to synthesize and has a short half-life, which allows for efficient PET imaging. However, its use is limited to PET imaging and cannot be used for other types of imaging modalities.

Future Directions

Future research on N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine could focus on its potential use in other types of cancer, as well as its use in combination with other imaging agents for improved detection of cancer. Additionally, further research could investigate the potential use of N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine in monitoring cancer treatment response and predicting patient outcomes.

Synthesis Methods

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine is synthesized using a multistep process that involves the reaction of 2-fluorobenzyl alcohol with 3-nitrobenzyl alcohol to form the intermediate compound 3-[(2-fluorobenzyl)oxy]benzyl alcohol. This compound is then reacted with tetrahydro-2-furanylmethylamine to form the final product N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine.

Scientific Research Applications

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine fluciclovine has been extensively studied for its use in PET imaging of prostate cancer recurrence. It has been shown to be highly sensitive and specific in detecting prostate cancer recurrence, even at low levels of prostate-specific antigen (PSA). It has also been investigated for its potential use in other types of cancer, such as breast and brain cancer.

properties

Product Name |

N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine |

|---|---|

Molecular Formula |

C19H22FNO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine |

InChI |

InChI=1S/C19H22FNO2/c20-19-9-2-1-6-16(19)14-23-17-7-3-5-15(11-17)12-21-13-18-8-4-10-22-18/h1-3,5-7,9,11,18,21H,4,8,10,12-14H2 |

InChI Key |

LEFVXSXDMHMHMT-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |

Canonical SMILES |

C1CC(OC1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

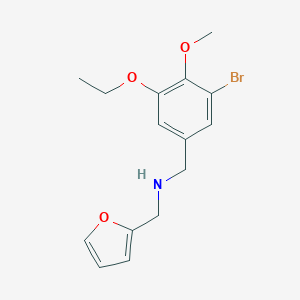

![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)

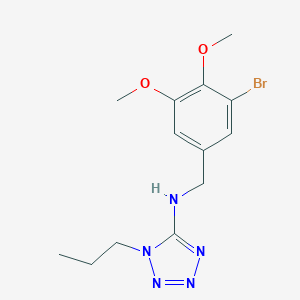

![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)

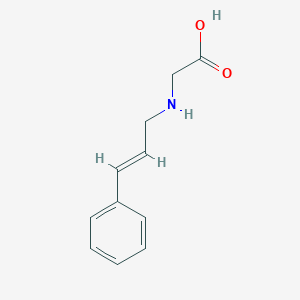

![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)